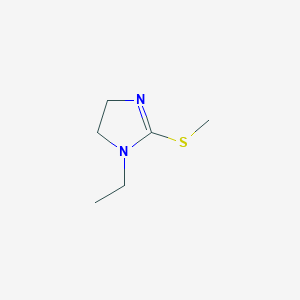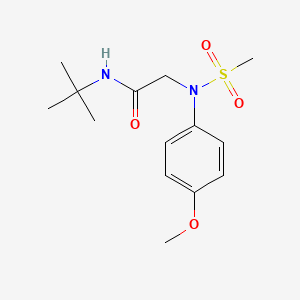![molecular formula C16H16N2O2 B1658695 1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline CAS No. 61862-76-8](/img/structure/B1658695.png)
1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a nitrobenzyl group attached to the tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline can be synthesized through a multi-step process. One common method involves the reaction of 4-nitrobenzyl bromide with tetrahydroquinoline under basic conditions. The reaction typically employs a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, sodium hydroxide.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
1-(4-Nitrobenzyl)-1H-1,2,4-triazole: Shares the nitrobenzyl group but has a different core structure.
4-Nitrobenzyl bromide: Similar functional group but lacks the tetrahydroquinoline core.
4-Nitrobenzyl chloride: Similar to 4-nitrobenzyl bromide but with a different halogen.
Uniqueness: 1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
61862-76-8 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)15-9-7-13(8-10-15)12-17-11-3-5-14-4-1-2-6-16(14)17/h1-2,4,6-10H,3,5,11-12H2 |
InChI Key |
XVHZWGNJAMSKJG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzoate](/img/structure/B1658612.png)

![(5E)-5-[[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658616.png)
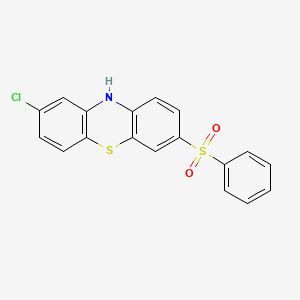
![Benzenamine, 4-[(4-methylphenyl)sulfonyl]-N-phenyl-](/img/structure/B1658619.png)
![(5E)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658622.png)
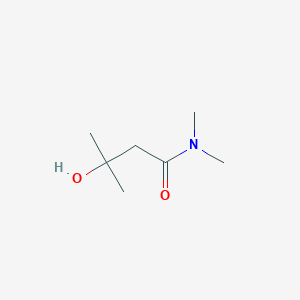
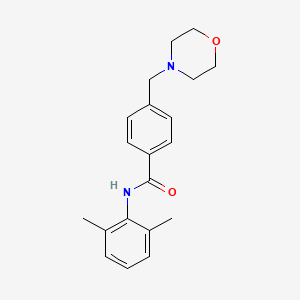
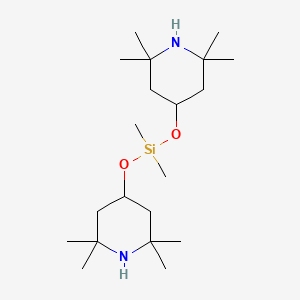
![3-{2-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1-methylhydrazinyl}-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B1658630.png)

